molecular formula C17H14ClNO4 B7628974 2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid

2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid

Cat. No. B7628974
M. Wt: 331.7 g/mol
InChI Key: OIFGCRITVLMTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid, also known as CB-30865, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzoic acid family and is commonly used as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the synthesis of DNA and is a target for many anticancer drugs.
Biochemical and Physiological Effects
2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects, including inhibition of DHFR activity, induction of apoptosis (programmed cell death), and inhibition of cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other reference standards.

Future Directions

There are many potential future directions for research on 2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area is the study of its interactions with other proteins and enzymes, which could lead to new insights into cellular processes and disease mechanisms. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-oxo-4-phenylbutanoic acid in the presence of a reducing agent such as iron powder. The resulting compound is then purified using chromatography techniques.

Scientific Research Applications

2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid has been used in a variety of scientific research applications, including as a reference standard for the analysis of pharmaceuticals and as a tool for studying protein-ligand interactions. It has also been used in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

2-chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c18-14-7-6-12(10-13(14)17(22)23)19-16(21)9-8-15(20)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFGCRITVLMTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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